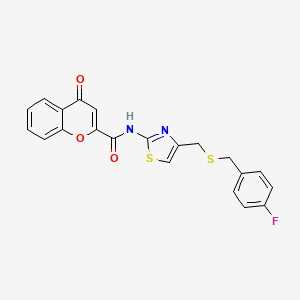

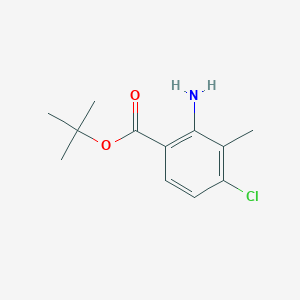

N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

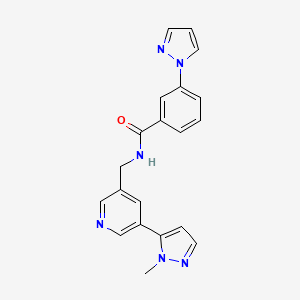

This compound is a complex organic molecule that contains several functional groups and rings, including a thiazole ring, a chromene ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The thiazole ring, in particular, is a five-membered ring containing nitrogen and sulfur atoms, which can participate in various chemical reactions .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing thiazole rings are known to undergo a variety of chemical reactions, including nucleophilic substitution and electrophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxamide group could make it more polar and potentially increase its solubility in water .Scientific Research Applications

Microwave-Assisted Synthesis and Antimicrobial Activity

A study by Raval et al. (2012) detailed a microwave-assisted synthesis method for creating 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives. These compounds were synthesized using an environmentally friendly procedure, showing significant antibacterial and antifungal activities. This demonstrates the potential of related chromene-thiazole compounds in developing new antimicrobial agents (Raval, Naik, & Desai, 2012).

Chemosensors for Cyanide Anions

Wang et al. (2015) synthesized coumarin benzothiazole derivatives that acted as chemosensors for cyanide anions. The study found that these compounds could recognize cyanide anions through a Michael addition reaction, with one exhibiting a color change observable by the naked eye. This highlights the application of such compounds in environmental monitoring and public safety (Wang et al., 2015).

Anticholinesterase Activity

A research conducted by Ghanei-Nasab et al. (2016) focused on synthesizing N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides and testing them against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The study indicated significant activity toward AChE, suggesting the potential use of similar compounds in treating diseases characterized by cholinesterase inhibition, such as Alzheimer's (Ghanei-Nasab et al., 2016).

Ionic Liquid-Promoted Synthesis and Biological Activity

Tiwari et al. (2018) reported on the synthesis of novel chromone-pyrimidine coupled derivatives, showcasing their antimicrobial activity and enzyme assay. The study highlighted an environmentally friendly synthesis method and found some derivatives displaying potent antibacterial and antifungal properties. This illustrates the potential pharmaceutical applications of chromone-based compounds in developing new antimicrobial drugs (Tiwari et al., 2018).

Mechanism of Action

properties

IUPAC Name |

N-[4-[(4-fluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN2O3S2/c22-14-7-5-13(6-8-14)10-28-11-15-12-29-21(23-15)24-20(26)19-9-17(25)16-3-1-2-4-18(16)27-19/h1-9,12H,10-11H2,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZWMOYIDJGITJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=CS3)CSCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2720009.png)

![5-Phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2720026.png)

![1-[4-(Benzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol](/img/structure/B2720027.png)